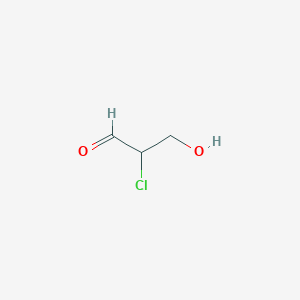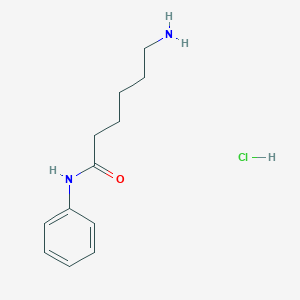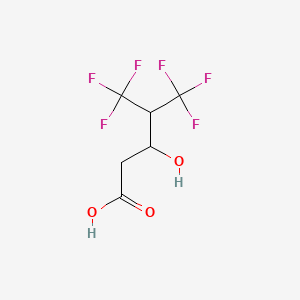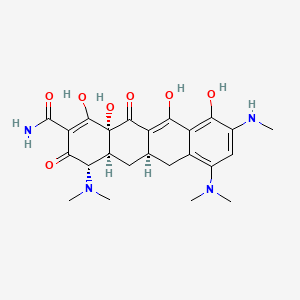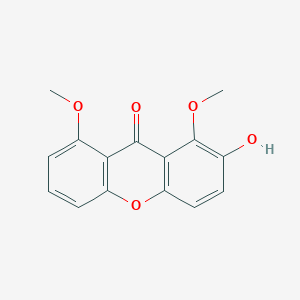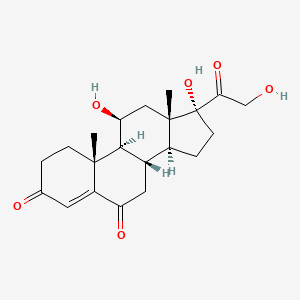
6-Keto-hydrocortisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Keto-hydrocortisone is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. Hydrocortisone is widely used in medicine for its anti-inflammatory and immunosuppressive properties. The keto group at the 6th position in this compound distinguishes it from its parent compound, hydrocortisone, and imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-hydrocortisone typically involves the oxidation of hydrocortisone. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the keto group at the 6th position .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea species. The process involves multiple steps of chemical transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Keto-hydrocortisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), DDQ.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone with SeO2 yields this compound .
Wissenschaftliche Forschungsanwendungen
6-Keto-hydrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its role in cellular processes and its interaction with glucocorticoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
6-Keto-hydrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The downstream effects include inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, as well as the promotion of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a double bond at the 1,2 position, enhancing its anti-inflammatory effects.
Dexamethasone: A potent synthetic corticosteroid with additional fluorine atoms, increasing its glucocorticoid activity.
Uniqueness: 6-Keto-hydrocortisone is unique due to the presence of the keto group at the 6th position, which alters its chemical reactivity and biological activity compared to other corticosteroids .
Eigenschaften
Molekularformel |
C21H28O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
YEIADPUXRRUQBV-FDNPDPBUSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
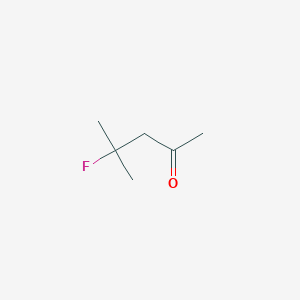
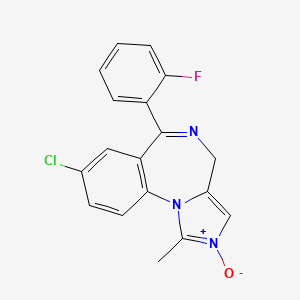
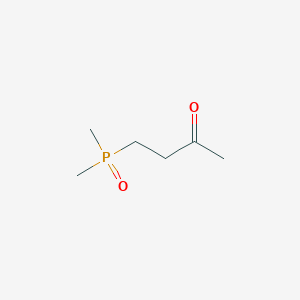
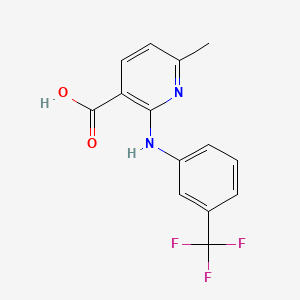
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
